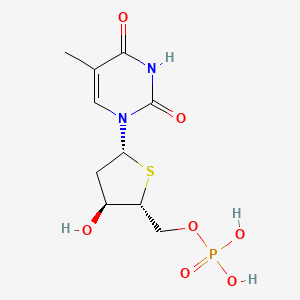
S4'-2'Deoxythymidine 5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S4’-2’Deoxythymidine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is an ester of phosphoric acid with the nucleoside thymidine, consisting of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for the replication and repair of DNA, making it a vital component in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S4’-2’Deoxythymidine 5’-monophosphate typically involves the enzymatic conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate. This reaction is catalyzed by the enzyme thymidylate synthase, which uses methylenetetrahydrofolate as a one-carbon donor . The reaction conditions generally require a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of S4’-2’Deoxythymidine 5’-monophosphate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overexpress thymidylate synthase, leading to the accumulation of S4’-2’Deoxythymidine 5’-monophosphate in the culture medium. The compound is then extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions
S4’-2’Deoxythymidine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: It can be reduced to form deoxythymidine.
Substitution: The phosphate group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: Deoxythymidine.
Substitution: Various substituted derivatives of S4’-2’Deoxythymidine 5’-monophosphate.
科学的研究の応用
S4’-2’Deoxythymidine 5’-monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs, as it is a key component in the synthesis of DNA.
Industry: S4’-2’Deoxythymidine 5’-monophosphate is used in the production of genetically modified organisms and in various biotechnological applications.
作用機序
S4’-2’Deoxythymidine 5’-monophosphate exerts its effects by serving as a substrate for DNA polymerase during DNA synthesis. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, which is then incorporated into the growing DNA strand. This process is crucial for maintaining the integrity and stability of the genetic material .
類似化合物との比較
Similar Compounds
Deoxyuridine 5’-monophosphate: A precursor in the synthesis of S4’-2’Deoxythymidine 5’-monophosphate.
Deoxycytidine 5’-monophosphate: Another nucleotide involved in DNA synthesis.
Deoxyadenosine 5’-monophosphate: A nucleotide that pairs with thymine in DNA.
Uniqueness
S4’-2’Deoxythymidine 5’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically involved in the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, a critical step in the synthesis of thymine-containing DNA .
特性
分子式 |
C10H15N2O7PS |
|---|---|
分子量 |
338.28 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(21-8)4-19-20(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChIキー |
VXWYIYUPUKWYJB-XLPZGREQSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)COP(=O)(O)O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
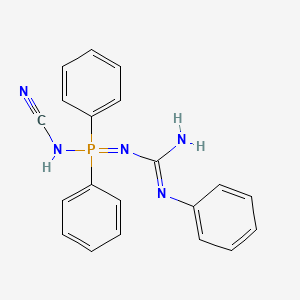
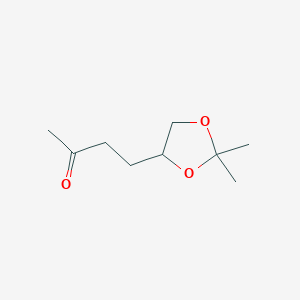
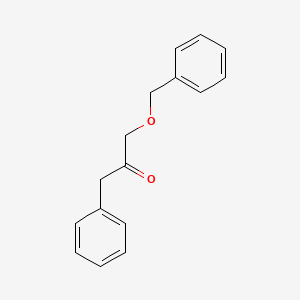
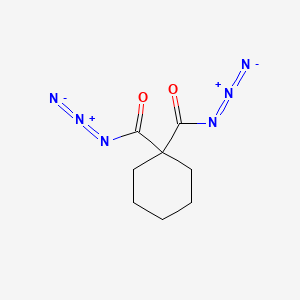
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
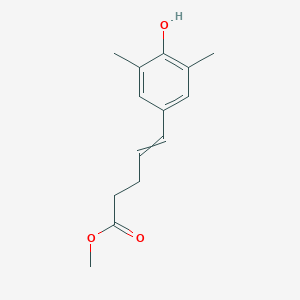
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
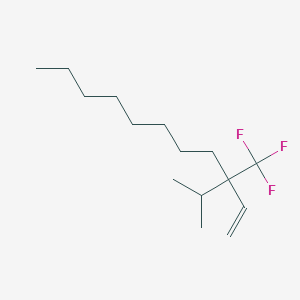
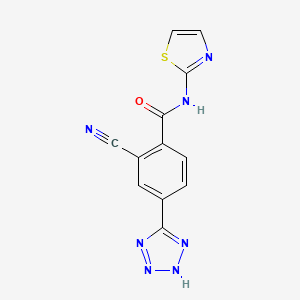

![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
